N-t-Boc-valacyclovir-d4

Pharmaceutical Analysis Quality Control Regulatory Science

Generic ANDA filers face EP monograph compliance risks when N-Boc-valacyclovir impurity co-elutes or goes undetected. N-t-Boc-valacyclovir-d4 (CAS 1346617-11-5) is the deuterated EP Impurity S reference standard that resolves this. - Stable isotope-labeled (d4, +4 Da) for unambiguous LC-MS/MS identification at the 0.1% threshold per ICH. - Baseline-resolved from valacyclovir and D-enantiomer on chiral HPLC, ensuring method specificity. - Esterase-resistant for forced degradation and stability-indicating method validation.

Molecular Formula C18H28N6O6
Molecular Weight 424.5 g/mol
Cat. No. B12288853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Boc-valacyclovir-d4
Molecular FormulaC18H28N6O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)
InChIKeyFGLBYLSLCQBNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Protected Valacyclovir Intermediate for Pharmaceutical Analysis


2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, commonly known as N-Boc-Valacyclovir or Valaciclovir EP Impurity S, is an organic compound with the molecular formula C18H28N6O6 and a molecular weight of 424.45 g/mol . It is a protected intermediate of valacyclovir, featuring a tert-butoxycarbonyl (Boc) group attached to the L-valine moiety of the acyclovir prodrug . This compound is primarily utilized as a reference standard and impurity marker in pharmaceutical analysis, specifically designated as an official impurity in the European Pharmacopoeia (EP) for valacyclovir hydrochloride [1].

Why 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate Cannot Be Substituted by Unprotected Valacyclovir or Other Analogs


The presence of the Boc protecting group fundamentally alters the compound's physicochemical properties, chromatographic behavior, and biological activity compared to its deprotected analog, valacyclovir. In analytical and pharmaceutical quality control, the exact identity of impurities is critical; substituting N-Boc-Valacyclovir with valacyclovir or a different Boc-protected derivative (e.g., the D-enantiomer or a deuterated analog) would result in incorrect impurity profiling, failed method validation, and non-compliance with regulatory monographs [1]. Specifically, the Boc group significantly increases hydrophobicity, altering retention time in reverse-phase HPLC systems, and renders the compound resistant to the esterases that rapidly hydrolyze valacyclovir to acyclovir in vivo [2].

Quantitative Differentiation of 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate from Its Closest Analogs


Regulatory Monograph Identity: N-Boc-Valacyclovir as the Official EP Impurity S Standard

This compound is codified as 'Valaciclovir impurity S' in the European Pharmacopoeia (EP), establishing it as the definitive reference standard for the identification and quantification of this specific impurity in valacyclovir hydrochloride drug substance and product [1]. In contrast, valacyclovir itself (the active pharmaceutical ingredient) and other related substances like N-Boc-D-Valacyclovir are not designated as Impurity S. Using an alternative compound for this purpose would violate regulatory requirements and invalidate analytical results for ANDA submissions or commercial batch release [2].

Pharmaceutical Analysis Quality Control Regulatory Science

Chiral Purity for Enantiomeric Discrimination: L-Valine Ester vs. D-Valine Ester

The compound is the L-valine ester (stereochemistry: (S)- at the amino acid α-carbon), which is identical to the stereochemistry of the active valacyclovir prodrug . Its enantiomer, N-Boc-D-Valacyclovir (CAS 2519848-33-8), is a distinct chemical entity with a different CAS number and molecular configuration [1]. In chiral HPLC analysis, the target compound (N-Boc-L-Valacyclovir) elutes at a specific retention time that is different from the D-enantiomer. For example, using a Chiralpak AD-H column with a hexane/isopropanol mobile phase, baseline separation (resolution > 2.0) is routinely achieved [2]. This difference is critical for detecting chiral inversion impurities in valacyclovir synthesis.

Chiral Chromatography Impurity Profiling Stereoselective Synthesis

Hydrophobicity and HPLC Retention Time Shift Due to Boc Protection

The Boc protecting group on N-Boc-Valacyclovir imparts a significantly higher hydrophobicity compared to the unprotected valacyclovir molecule [1]. This results in a longer retention time on reverse-phase (RP) HPLC columns under standard conditions. For instance, on a C18 column with an acetonitrile/phosphate buffer gradient, valacyclovir (logP ~ -1.5) elutes at approximately 8-10 minutes, while N-Boc-Valacyclovir (predicted logP ~ 0.5) elutes much later, at approximately 18-22 minutes [2]. This large retention time difference is exploited in validated HPLC methods to specifically detect and quantify the Boc-protected impurity at the 0.1% level in valacyclovir drug substance [3].

Analytical Method Development RP-HPLC Impurity Detection

Chemical Stability: Resistance to Enzymatic Hydrolysis vs. Valacyclovir Prodrug Activation

While valacyclovir is designed for rapid hydrolysis by esterases to release acyclovir (t1/2 in human plasma ~ 2-3 hours), the Boc-protected N-Boc-Valacyclovir is resistant to such hydrolysis [1]. In in vitro assays using human liver microsomes (HLMs) or Caco-2 cell homogenates, valacyclovir is almost completely hydrolyzed within 2 hours, whereas Boc-protected amino acid esters like N-Boc-Valacyclovir show negligible hydrolysis over the same period (<5% conversion) [2]. This stability is a critical differentiating factor, as it prevents the compound from functioning as a prodrug and makes it suitable solely as a stable analytical marker or synthetic intermediate.

Prodrug Stability Enzymatic Hydrolysis In Vitro Assays

Purity and Characterization: Vendor-Supplied vs. Pharmacopeial Reference Material

Commercially available N-Boc-Valacyclovir (CAS 502421-44-5) from specialized chemical suppliers is typically offered at a purity of 98% or higher, with comprehensive characterization data including NMR, HPLC, and MS . In contrast, the official EP Reference Standard (Catalog No. Y0001655) is supplied with a certified purity value determined by the European Pharmacopoeia, and its use is strictly prescribed for specific monograph applications [1]. While the vendor-supplied material is suitable for many analytical method development and validation activities, only the EP standard provides the official traceability required for compendial compliance.

Reference Standard Analytical Chemistry Quality Control

Isotopic Differentiation: Non-Deuterated vs. Deuterated Internal Standards

The non-deuterated compound (CAS 502421-44-5) serves as an impurity marker, while its deuterated analog, N-t-Boc-valacyclovir-d4 (CAS 1346617-11-5), is specifically designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays [1]. The deuterated compound has a molecular weight of 428.47 g/mol, which is 4 mass units higher than the non-deuterated form (424.45 g/mol), allowing for distinct mass spectrometric detection without interference from the analyte . This mass difference enables precise quantification of valacyclovir and its metabolites in biological matrices, a capability not provided by the non-labeled compound.

LC-MS/MS Bioanalysis Stable Isotope Labeling

Procurement-Driven Application Scenarios for 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate


Development and Validation of HPLC Methods for Valacyclovir Impurity Profiling

This compound is essential for developing and validating reverse-phase HPLC methods to detect and quantify the Boc-protected impurity in valacyclovir API. Its distinct retention time relative to valacyclovir (as shown in Section 3, Evidence Item 3) allows for method specificity and sensitivity testing at the 0.1% level [1]. The compound serves as the primary reference standard for establishing system suitability parameters and for spiking studies to demonstrate method accuracy and precision, in accordance with ICH guidelines [2].

Regulatory Compliance: ANDA Filing and Commercial Batch Release Testing

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for valacyclovir hydrochloride, this compound—specifically as Valaciclovir EP Impurity S—is a mandatory reference standard [1]. It is used to identify and quantify this specific impurity in drug substance and finished product batches, providing the data required to demonstrate pharmaceutical equivalence and impurity control to regulatory agencies. Failure to use the official EP standard would result in non-compliance and potential rejection of the ANDA submission [2].

Stereochemical Purity Assessment via Chiral Chromatography

In quality control laboratories, this L-valine ester is used as a reference to confirm the absence of the undesired D-enantiomer impurity (N-Boc-D-Valacyclovir) in valacyclovir synthesis [1]. As established in Section 3, Evidence Item 2, the two enantiomers can be baseline-resolved on chiral HPLC columns. The target compound provides a standard for method development, retention time marking, and quantitative assessment of chiral purity, ensuring the stereochemical integrity of the final API [2].

Stability-Indicating Method Development for Forced Degradation Studies

Given its resistance to enzymatic hydrolysis (Section 3, Evidence Item 4), this compound is a stable marker for evaluating the formation or degradation of Boc-protected impurities under stress conditions [1]. It is used as a reference in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to identify degradation pathways and validate that analytical methods are stability-indicating, a key requirement for pharmaceutical development [2].

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